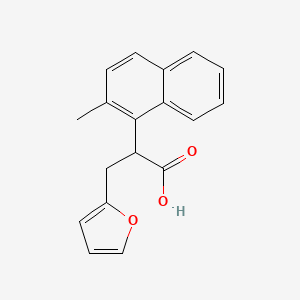
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- is an organic compound that belongs to the class of acetic acids. This compound features a unique structure with a furan ring and a naphthalene ring, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 2-furylmethyl bromide and 2-methyl-1-naphthylamine.
Reaction Conditions: The reaction might involve a Friedel-Crafts acylation followed by a coupling reaction.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: Industrial-scale purification methods like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the furan or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-(2-furylmethyl)-2-(1-naphthyl)-
- Acetic acid, 2-(2-thienylmethyl)-2-(2-methyl-1-naphthyl)-
Uniqueness
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- is unique due to its specific combination of a furan ring and a naphthalene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
3459-58-3 |
|---|---|
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-2-(2-methylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C18H16O3/c1-12-8-9-13-5-2-3-7-15(13)17(12)16(18(19)20)11-14-6-4-10-21-14/h2-10,16H,11H2,1H3,(H,19,20) |
Clave InChI |
GEOODLRPOTYCMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C(CC3=CC=CO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)
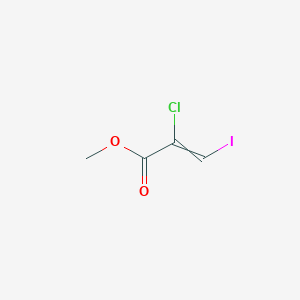
![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

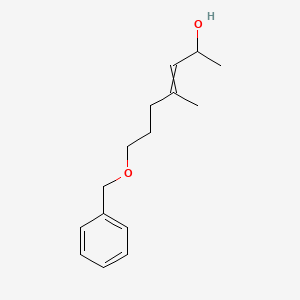

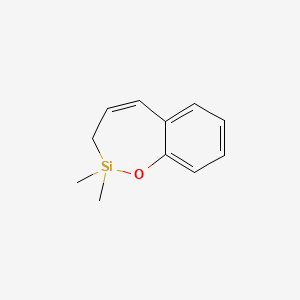
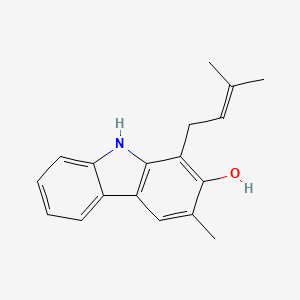
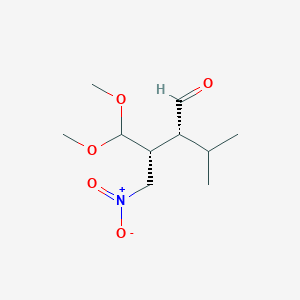
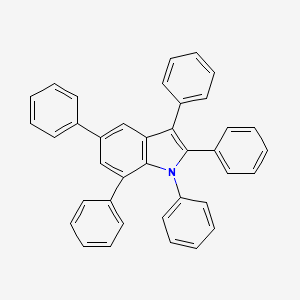
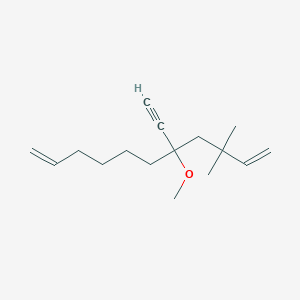
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
